2-Naphthalenecarboxamide, 4-[(3-chloro-2-methylphenyl)azo]-N-[4-[[[4-[[[4-[(3-chloro-2-methylphenyl)azo]-3-hydroxy-2-naphthalenyl]carbonyl]amino]phenyl]amino]carbonyl]phenyl]-3-hydroxy-
Description
This compound (molecular weight: 872.75 g/mol) is a complex azo-naphthalenecarboxamide derivative characterized by two 3-chloro-2-methylphenyl azo groups interconnected via carboxamide and carbonyl linkages . Its synthesis likely involves multi-step diazo coupling and amidation reactions, analogous to methods described for simpler azo-carboxamides .
Properties
CAS No. |
56418-72-5 |
|---|---|
Molecular Formula |
C49H35Cl2N7O5 |
Molecular Weight |
872.7 g/mol |
IUPAC Name |
4-[(3-chloro-2-methylphenyl)diazenyl]-N-[4-[[4-[[4-[(3-chloro-2-methylphenyl)diazenyl]-3-hydroxynaphthalene-2-carbonyl]amino]phenyl]carbamoyl]phenyl]-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C49H35Cl2N7O5/c1-27-39(50)13-7-15-41(27)55-57-43-35-11-5-3-9-30(35)25-37(45(43)59)48(62)53-32-19-17-29(18-20-32)47(61)52-33-21-23-34(24-22-33)54-49(63)38-26-31-10-4-6-12-36(31)44(46(38)60)58-56-42-16-8-14-40(51)28(42)2/h3-26,59-60H,1-2H3,(H,52,61)(H,53,62)(H,54,63) |
InChI Key |
JEHUFDCZTMGLEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)C(=O)NC5=CC=C(C=C5)NC(=O)C6=CC7=CC=CC=C7C(=C6O)N=NC8=C(C(=CC=C8)Cl)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, 4-[(3-chloro-2-methylphenyl)azo]-N-[4-[[[4-[[[4-[(3-chloro-2-methylphenyl)azo]-3-hydroxy-2-naphthalenyl]carbonyl]amino]phenyl]amino]carbonyl]phenyl]-3-hydroxy- typically involves diazotization and coupling reactions. The process begins with the diazotization of 3-chloro-2-methylaniline to form the diazonium salt. This intermediate is then coupled with 3-hydroxy-2-naphthalenecarboxamide under controlled pH conditions to form the azo compound. The reaction is usually carried out in an aqueous medium with the addition of sodium nitrite and hydrochloric acid for diazotization, followed by the addition of the coupling component.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxamide, 4-[(3-chloro-2-methylphenyl)azo]-N-[4-[[[4-[[[4-[(3-chloro-2-methylphenyl)azo]-3-hydroxy-2-naphthalenyl]carbonyl]amino]phenyl]amino]carbonyl]phenyl]-3-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the cleavage of azo bonds.
Reduction: Reduction reactions typically target the azo groups, converting them into amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of activating groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium dithionite or catalytic hydrogenation.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products
Oxidation: Cleaved products with carboxylic acids or ketones.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-Naphthalenecarboxamide, 4-[(3-chloro-2-methylphenyl)azo]-N-[4-[[[4-[[[4-[(3-chloro-2-methylphenyl)azo]-3-hydroxy-2-naphthalenyl]carbonyl]amino]phenyl]amino]carbonyl]phenyl]-3-hydroxy- has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Widely used as a pigment in textiles, plastics, and inks due to its vibrant color and stability.
Mechanism of Action
The compound exerts its effects primarily through its interaction with molecular targets such as enzymes and cellular structures. The azo groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules. The aromatic rings facilitate binding to hydrophobic sites on proteins and other macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Pigment Red 170 (C.I. 12475)
- Structure: 4-[[4-(Aminocarbonyl)phenyl]azo]-N-(2-ethoxyphenyl)-3-hydroxy-2-naphthalenecarboxamide.
- Key Differences: Replaces the target compound’s 3-chloro-2-methylphenyl groups with an aminocarbonylphenyl azo group and ethoxyphenyl carboxamide.
- Applications : Commercial pigment for textiles and coatings, highlighting the role of azo-carboxamides in colorant chemistry .
4-[(3-Chlorophenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide
4-((4-Chloro-2-methylphenyl)azo)-N-(3-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide (CAS 53151-01-2)
3-Hydroxy-N,N-bis(2-hydroxyethyl)-4-[[4-(phenylamino)phenyl]azo]naphthalene-2-carboxamide
- Structure: Includes a phenylamino-substituted azo group and hydroxyethyl carboxamide.
- Key Differences : Hydrophilic hydroxyethyl groups enhance solubility in polar solvents compared to the target compound’s hydrophobic chloro-methyl substituents .
Data Tables
Table 1: Structural and Functional Comparison
*Estimated based on structural similarity.
Table 2: Physicochemical Properties
| Property | Target Compound | Pigment Red 170 | 4-[(3-Chlorophenyl)azo]-... |
|---|---|---|---|
| Water Solubility | Low | Insoluble | Moderate |
| Thermal Stability | High | High | Moderate |
| Photostability | High (due to Cl) | High | Moderate |
Research Findings
Synthetic Methods : The target compound’s synthesis likely parallels protocols for simpler azo-carboxamides, such as diazotization of aromatic amines followed by coupling with naphthol derivatives . details the use of DMF/POCl3 for carboxamide activation, while emphasizes chromatographic purification for structurally complex analogues.
Industrial Relevance : Chloro and methyl substituents improve lightfastness and solvent resistance in pigments, as seen in Pigment Red 170 . The target compound’s bis-azo structure may further enhance these properties, though its larger size could limit solubility in industrial formulations.
and highlight safety protocols for related compounds, including PPE and proper ventilation during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
